molecular formula C14H15ClF3N3O2 B12227692 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropylmorpholine-2-carboxamide

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropylmorpholine-2-carboxamide

Cat. No.: B12227692
M. Wt: 349.73 g/mol
InChI Key: GTAUPQLBYIFAQW-UHFFFAOYSA-N
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Description

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropylmorpholine-2-carboxamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a pyridine ring substituted with chlorine and trifluoromethyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropylmorpholine-2-carboxamide typically involves multiple steps. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with cyclopropylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropylmorpholine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents into the pyridine ring.

Scientific Research Applications

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropylmorpholine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropylmorpholine-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in biochemical pathways. For example, it has been studied as an inhibitor of bacterial phosphopantetheinyl transferase, which is essential for bacterial cell viability and virulence .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropylmorpholine-2-carboxamide is unique due to its combination of a cyclopropyl group and a morpholine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H15ClF3N3O2

Molecular Weight

349.73 g/mol

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropylmorpholine-2-carboxamide

InChI

InChI=1S/C14H15ClF3N3O2/c15-10-5-8(14(16,17)18)6-19-12(10)21-3-4-23-11(7-21)13(22)20-9-1-2-9/h5-6,9,11H,1-4,7H2,(H,20,22)

InChI Key

GTAUPQLBYIFAQW-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CN(CCO2)C3=C(C=C(C=N3)C(F)(F)F)Cl

Origin of Product

United States

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